1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine

Descripción general

Descripción

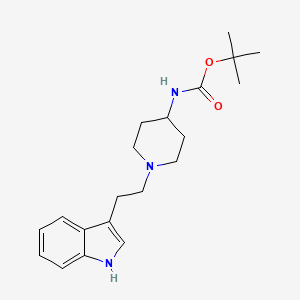

1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine is an organic compound with the molecular formula C20H29N3O2 and a molecular weight of 343.47 g/mol It is a derivative of piperidine, featuring an indole group and a tert-butoxycarbonyl (Boc) protecting group

Métodos De Preparación

The synthesis of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine typically involves a multi-step process. One common method includes the reaction of N-(3’-indole)ethyl-4-aminopiperidine with tert-butyl chloroformate in the presence of a base to introduce the Boc protecting group . The reaction conditions often involve the use of organic solvents such as dichloromethane and a base like triethylamine. The Boc group can be removed under acidic or basic conditions to yield the desired product .

Análisis De Reacciones Químicas

1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine undergoes various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.

Aplicaciones Científicas De Investigación

1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which lend it potential utility in drug development, receptor studies, and synthetic chemistry. Below is a comprehensive overview of its applications, supported by data tables and case studies.

Key Features:

- The presence of the indole moiety contributes to its biological activity.

- The Boc (tert-butoxycarbonyl) group provides a protective function for the amine, facilitating further chemical modifications.

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent in various diseases, particularly those involving neurological pathways.

Case Study: Antidepressant Activity

Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that this compound showed significant activity in the forced swim test, suggesting potential as an antidepressant candidate.

Receptor Studies

The compound's structural similarity to known neurotransmitters makes it a candidate for studying receptor interactions.

Case Study: Serotonin Receptor Modulation

In vitro studies have shown that this compound can modulate serotonin receptors, which are crucial in mood regulation. Binding affinity assays revealed that it interacts with the 5-HT2A receptor subtype, indicating its potential role in developing novel anxiolytics.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis.

Application Example: Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of various bioactive molecules through coupling reactions and transformations involving the indole moiety. Its ability to undergo nucleophilic substitutions makes it valuable in creating complex molecular architectures.

| Activity Type | Model Used | Result | Reference |

|---|---|---|---|

| Antidepressant | Forced Swim Test | Significant reduction in immobility time | |

| Serotonin Modulation | In vitro receptor binding | High affinity for 5-HT2A receptor | |

| Synthetic Intermediate | Various coupling reactions | Successful formation of target compounds |

Table 2: Structural Modifications and Their Effects

| Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of Boc group | Increased reactivity | |

| Substitution on indole | Enhanced receptor selectivity | |

| Alteration of ethyl group | Reduced solubility |

Authoritative Insights

Recent studies have highlighted the importance of exploring indole-based compounds due to their diverse biological activities. The indole structure is known for its role in numerous natural products and pharmaceuticals, making derivatives like this compound particularly interesting for further research.

Mecanismo De Acción

The mechanism of action of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine involves its interaction with specific molecular targets. The indole group is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule .

Comparación Con Compuestos Similares

1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine can be compared with other similar compounds, such as:

1-N-(3’-Indole)ethyl-4-aminopiperidine: Lacks the Boc protecting group, making it more reactive in certain conditions.

1-N-(3’-Indole)ethyl-4-acetylaminopiperidine: Features an acetyl protecting group instead of Boc, which can influence its reactivity and stability.

1-N-(3’-Indole)ethyl-4-methylaminopiperidine: Contains a methyl group instead of Boc, affecting its solubility and biological activity.

These comparisons highlight the unique properties of 1-N-(3’-Indole)ethyl-4-Boc-aminopiperidine, particularly its stability and reactivity due to the presence of the Boc protecting group.

Actividad Biológica

1-N-(3'-Indole)ethyl-4-Boc-aminopiperidine is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antiviral and antifungal research. The compound's structure incorporates a piperidine ring, which is known for its versatility in medicinal chemistry, and an indole moiety that is often associated with various biological functions. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reductive amination of indole derivatives with 4-Boc-aminopiperidine. This method allows for the introduction of the indole group while maintaining the integrity of the piperidine structure. The reaction conditions are optimized to achieve high yields and purity of the final product.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-aminopiperidine derivatives, including this compound. For example, compounds derived from this scaffold have shown efficacy against hepatitis C virus (HCV), with effective concentrations (EC50 values) reported in the low micromolar range (2.57 μM for one derivative) . The mechanism of action appears to involve inhibition of viral assembly stages, which is crucial for HCV replication.

Antifungal Activity

The antifungal properties of similar piperidine derivatives have been investigated against various fungal pathogens, including Candida spp. and Aspergillus spp. These studies indicate that such compounds can inhibit ergosterol biosynthesis, a vital component of fungal cell membranes . The inhibition was attributed to interference with enzymes involved in sterol metabolism, such as sterol C14-reductase.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Viral Replication : The compound targets viral assembly processes, effectively reducing viral load in infected cells.

- Antifungal Mechanism : By disrupting ergosterol biosynthesis, the compound compromises fungal cell membrane integrity, leading to cell death.

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral effects on HCV, several derivatives were screened using a luciferase reporter system. The results indicated that compounds similar to this compound exhibited significant antiviral activity with minimal cytotoxicity (CC50 > 20 μM) .

Case Study 2: Antifungal Activity

Another investigation focused on antifungal activity revealed that derivatives based on the piperidine structure displayed potent inhibitory effects against Candida albicans. The study utilized standard broth microdilution methods to determine minimum inhibitory concentrations (MIC), confirming the effectiveness of these compounds against pathogenic strains .

Data Tables

| Compound Name | Target Pathogen/ Virus | EC50 (μM) | CC50 (μM) | Mechanism |

|---|---|---|---|---|

| This compound | Hepatitis C Virus | 2.57 | >20 | Inhibition of viral assembly |

| Similar Piperidine Derivative | Candida albicans | 5.00 | >25 | Inhibition of ergosterol biosynthesis |

Propiedades

IUPAC Name |

tert-butyl N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-16-9-12-23(13-10-16)11-8-15-14-21-18-7-5-4-6-17(15)18/h4-7,14,16,21H,8-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFWPPKOSTVGLQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)CCC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654101 | |

| Record name | tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-25-0 | |

| Record name | tert-Butyl {1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.